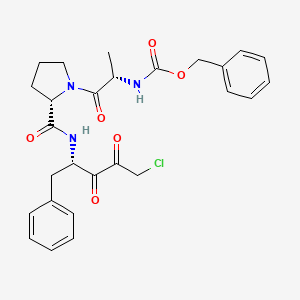
Cbz-Ala-Pro-Phe-AcCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Pro-Phe-chloromethylketone: is a synthetic peptide derivative known for its role as a protease inhibitor. It is commonly used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is crucial for its inhibitory activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-Phe-chloromethylketone typically involves the following steps:
Peptide Synthesis: The peptide chain (Z-Ala-Pro-Phe) is synthesized using standard solid-phase peptide synthesis techniques.
Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods: Industrial production of Z-Ala-Pro-Phe-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Z-Ala-Pro-Phe-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Z-Ala-Pro-Phe-chloromethylketone is used to study enzyme kinetics and mechanisms, particularly those involving proteases.
Biology: In biological research, it is employed to inhibit specific proteases, allowing researchers to investigate protein functions and interactions.
Medicine: The compound has potential therapeutic applications as a protease inhibitor, which could be useful in treating diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, Z-Ala-Pro-Phe-chloromethylketone is used in drug development and as a tool for studying protease-related pathways.
Mechanism of Action
Mechanism: Z-Ala-Pro-Phe-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl ketone group reacts with the nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Molecular Targets and Pathways: The primary targets are serine and cysteine proteases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation and apoptosis.
Comparison with Similar Compounds
Leupeptin: Another protease inhibitor with a different mechanism of action.
MG-132: A proteasome inhibitor that targets a broader range of proteases.
Uniqueness: Z-Ala-Pro-Phe-chloromethylketone is unique due to its specific inhibition of certain proteases through covalent binding, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C27H30ClN3O6 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1 |
InChI Key |
NBJIZMYGONESQG-NYVOZVTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















